molecular formula C14H19ClN4O4 B1291856 H-Ala-Pro-pNA HCl CAS No. 65022-17-5

H-Ala-Pro-pNA HCl

Cat. No.: B1291856
CAS No.: 65022-17-5
M. Wt: 342.78 g/mol
InChI Key: MYWOEAKMMDWWIZ-CSDGMEMJSA-N
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Description

H-Ala-Pro-pNA HCl, also known as homoarginine-proline-pyridoxal-5'-phosphate hydrochloride, is a synthetic compound that has been recently developed and used in scientific research. It is a derivative of the amino acid homoarginine, and it has been used in a variety of applications, including biochemical and physiological studies. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Binding Interaction with Human Cyclophilin hCyp-18

The binding of peptides, such as H-Ala-Pro-pNA HCl, to human cyclophilin hCyp-18 has been extensively studied. Researchers found that hCyp-18 can bind to 2-4-mer peptides and their shorter para-nitroaniline (pNA) derivatives. This interaction is particularly notable with proline-containing peptides, which efficiently block the peptidyl-prolyl cis/trans isomerase activity of hCyp-18. The study highlighted the existence of two functionally independent subsites in hCyp-18, namely, a S1′ 'proline' subsite and a S2′–S3′ 'pNA' subsite. The interaction at the S2′–S3′ subsite requires either a Phe-pNA C-terminus or a Phe-pNA surrogate bearing an H-bond acceptor capable of binding Trp121 and Arg148 simultaneously (Demange et al., 2001).

Development of Novel Inhibitors

Another research focus is the development of novel inhibitors targeting specific proteins or enzymes. For example, the design of Glypsi(PO(2)R-N)Pro motif as a selective transition-state analogue inhibitor of cyclophilin was proposed. This motif was incorporated into Suc-Ala-Ala-Pro-Phe-pNA, a peptide substrate of hCyp-18, demonstrating the potential for designing specific and effective inhibitors for therapeutic applications (Demange, Moutiez, & Dugave, 2002).

Enzyme Substrate Specificity Studies

The use of p-nitroanilides of amino acids and peptides, such as this compound, has been instrumental in studying the specificity of various enzymes, including cathepsins and peptidases. These studies have provided insights into enzyme mechanisms, substrate preferences, and potential applications in biotechnology and medicine (Azarian et al., 1987; Edwards et al., 2013).

Biochemical Analysis

Biochemical Properties

H-Ala-Pro-pNA HCl plays a crucial role in biochemical reactions as a substrate for specific enzymes. It is primarily used to assay the activity of dipeptidyl peptidase IV (DPP-IV) and dipeptidyl aminopeptidase yscV . DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides . The interaction between this compound and DPP-IV involves the cleavage of the Pro-pNA bond, resulting in the release of p-nitroaniline, which can be measured spectrophotometrically . This interaction is essential for studying the enzymatic activity and kinetics of DPP-IV and related enzymes.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for enzymes involved in peptide cleavage. The compound’s interaction with dipeptidyl peptidase IV (DPP-IV) affects cell signaling pathways and gene expression by modulating the availability of bioactive peptides . The cleavage of this compound by DPP-IV releases p-nitroaniline, which can be used to monitor enzyme activity and study the regulation of peptide-mediated cellular functions . This compound’s role in enzyme assays helps elucidate the impact of DPP-IV on cellular metabolism and signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dipeptidyl peptidase IV (DPP-IV). DPP-IV cleaves the Pro-pNA bond in this compound, releasing p-nitroaniline . This cleavage is facilitated by the enzyme’s serine protease activity, which targets the specific peptide bond in the substrate . The release of p-nitroaniline can be quantitatively measured, providing insights into the enzyme’s activity and inhibition. This mechanism is crucial for studying the kinetics and regulation of DPP-IV and related enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy as a substrate . In in vitro studies, the enzymatic activity of DPP-IV on this compound can be monitored over time to assess the stability and long-term effects of the compound on cellular function . These studies help determine the optimal conditions for using this compound in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for DPP-IV, allowing for the study of enzyme activity and inhibition . At higher doses, potential toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme function . Animal studies help identify the threshold doses for safe and effective use of this compound in biochemical assays and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide cleavage and enzyme activity. The compound interacts with dipeptidyl peptidase IV (DPP-IV), which cleaves the Pro-pNA bond, releasing p-nitroaniline . This interaction is part of the broader metabolic pathway of peptide degradation and regulation of bioactive peptides . The study of this compound in these pathways provides insights into the role of DPP-IV in metabolic flux and the regulation of peptide-mediated cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for DPP-IV and other related enzymes . Understanding the transport and distribution of this compound helps elucidate its role in enzyme assays and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it can interact with dipeptidyl peptidase IV (DPP-IV) and other enzymes . This localization is crucial for studying the enzyme’s activity and the regulation of peptide-mediated cellular functions. The subcellular distribution of this compound provides insights into its role in biochemical assays and potential therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4.ClH/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19);1H/t9-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWOEAKMMDWWIZ-CSDGMEMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628401
Record name L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65022-17-5
Record name L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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